3-Bromo-2-iodo-5-nitroanisole
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Overview
Description
3-Bromo-2-iodo-5-nitroanisole is an organic compound that belongs to the class of halogenated nitroanisoles It is characterized by the presence of bromine, iodine, and nitro groups attached to an anisole ring
Preparation Methods
The synthesis of 3-Bromo-2-iodo-5-nitroanisole typically involves multistep reactions starting from anisole. The process includes:
Nitration: Anisole undergoes nitration to introduce the nitro group at the desired position.
Bromination: The nitrated anisole is then subjected to bromination to introduce the bromine atom.
Iodination: Finally, iodination is carried out to introduce the iodine atom at the specific position on the anisole ring.
Chemical Reactions Analysis
3-Bromo-2-iodo-5-nitroanisole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromine, and iodine) on the aromatic ring.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Coupling Reactions: The bromine and iodine atoms make this compound suitable for coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Scientific Research Applications
3-Bromo-2-iodo-5-nitroanisole has several applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Material Science: This compound is utilized in the development of advanced materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-2-iodo-5-nitroanisole involves its interaction with molecular targets through electrophilic aromatic substitution and coupling reactions. The presence of halogen atoms and the nitro group influences its reactivity and interaction with other molecules .
Comparison with Similar Compounds
3-Bromo-2-iodo-5-nitroanisole can be compared with other halogenated nitroanisoles such as:
2-Bromo-5-nitroanisole: Similar structure but lacks the iodine atom.
3-Iodo-2-nitroanisole: Similar structure but lacks the bromine atom.
2,4-Dibromo-5-nitroanisole: Contains two bromine atoms instead of one bromine and one iodine.
These comparisons highlight the unique combination of bromine, iodine, and nitro groups in this compound, which contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-bromo-2-iodo-3-methoxy-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKKRBFCDJPVCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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